2-Chloro-3-methylpent-1-ene
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Overview
Description
2-Chloro-3-methylpent-1-ene is an organic compound with the molecular formula C6H11Cl It is a chlorinated derivative of pentene, characterized by the presence of a chlorine atom and a methyl group attached to the pentene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-3-methylpent-1-ene can be synthesized through several methods. One common approach involves the chlorination of 3-methylpent-1-ene. This reaction typically requires the use of chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-methylpent-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of alcohols or ethers.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens (e.g., Br2) or hydrogen halides (e.g., HCl), resulting in the formation of dihalides or haloalkanes.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes, such as 2-methylpent-2-ene.
Common Reagents and Conditions:
Substitution: Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) for hydroxylation.
Addition: Bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4).
Elimination: Ethanolic potassium hydroxide (KOH) for dehydrohalogenation.
Major Products:
Substitution: 2-Chloro-3-methylpentan-3-ol.
Addition: 2,3-Dibromo-3-methylpentane.
Elimination: 2-Methylpent-2-ene.
Scientific Research Applications
2-Chloro-3-methylpent-1-ene has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or drug intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-3-methylpent-1-ene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In addition reactions, the double bond provides a site for electrophilic attack, leading to the formation of new covalent bonds .
Comparison with Similar Compounds
2-Chloro-3-methylpentane: Similar structure but lacks the double bond, making it less reactive in addition reactions.
3-Methylpent-1-ene: Lacks the chlorine atom, resulting in different reactivity patterns in substitution reactions.
2-Chloro-3-methylbut-1-ene: A shorter chain analog with similar reactivity but different physical properties.
Uniqueness: 2-Chloro-3-methylpent-1-ene is unique due to the combination of a chlorine atom and a double bond in its structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.
Properties
CAS No. |
51302-91-1 |
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Molecular Formula |
C6H11Cl |
Molecular Weight |
118.60 g/mol |
IUPAC Name |
2-chloro-3-methylpent-1-ene |
InChI |
InChI=1S/C6H11Cl/c1-4-5(2)6(3)7/h5H,3-4H2,1-2H3 |
InChI Key |
BCODXPKSCKLLMY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=C)Cl |
Origin of Product |
United States |
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